molecular formula C13H10FN3O3S B2450396 4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1325303-39-6

4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2450396
CAS RN: 1325303-39-6
M. Wt: 307.3
InChI Key: FLVRHWXELPWKBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or pharmacology research . It contains several functional groups, including a pyridine ring and a thiadiazine ring, which are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving condensation, substitution, or coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been used as inhibitors in biological research, suggesting they may interact with enzymes or other proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, and reactivity .

Scientific Research Applications

Structural and Pharmacological Characteristics

  • Zwitterionic Properties and Structural Analyses : The related compound, 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide, demonstrates zwitterionic characteristics and is an unusual pyridinium-containing heterocycle. It has been studied for its crystal structure and acidic character, providing insights into the molecular geometry and charge distribution (Dupont et al., 1995).

  • Synthesis and Oxidation Processes : Another study focused on the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, exploring various oxidation methods to produce novel trioxide derivatives (Neill, Preston, & Wightman, 1998).

  • Allosteric Modulation of Receptors : Research on 4H-1,2,4-pyridothiadiazine 1,1-dioxides, including the 4-ethyl-2,3-dihydro variant, has shown potential as allosteric modulators of specific receptors, highlighting their pharmacological relevance (Dupont et al., 1999).

  • Potential Anticancer and Anti-HIV Agents : The study on 4-chlorocoumarin-3-sulfonyl chloride and its reactions has suggested potential applications of related compounds in anticancer and anti-HIV treatments (Jashari et al., 2007).

  • Activation of Potassium Channels : A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides have been synthesized and tested for their ability to open K(ATP) channels on various tissues, indicating potential for use in vascular and other smooth muscle-related therapies (Pirotte et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound would likely depend on its properties and potential applications. It could be used in the development of new drugs or materials, or in studying biological processes .

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c1-8-4-5-9(7-10(8)14)17-12-11(3-2-6-15-12)21(19,20)16-13(17)18/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRHWXELPWKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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